

Comparative Guide to Structural Analogues of 1-CBZ-4-amino-4-methylpiperidine

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Compound of Interest

Compound Name: 1-CBZ-4-AMINO-4-METHYLPIPERIDINE

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of structural analogues of **1-CBZ-4-amino-4-methylpiperidine**, a versatile scaffold in medicinal chemistry. The following sections detail the synthesis, biological activities, and structure-activity relationships (SAR) of various derivatives, supported by experimental data and protocols.

Overview of 4-Aminopiperidine Analogues and Their Therapeutic Potential

The 4-aminopiperidine moiety is a significant structural motif found in a wide range of biologically active compounds.^[1] Modifications of this core structure, including substitutions at the piperidine nitrogen (N1) and the 4-amino group, have led to the development of potent agents targeting diverse biological pathways. These analogues have shown promise as CCR5 antagonists for HIV-1 inhibition, antifungal agents targeting ergosterol biosynthesis, sigma-1 (σ_1) receptor ligands with potential in neurodegenerative diseases and cancer, and acetylcholinesterase (AChE) inhibitors for the treatment of Alzheimer's disease.^{[1][2][3][4]}

Comparative Analysis of Analogue Properties

The biological activity of 4-aminopiperidine analogues is highly dependent on the nature and position of their substituents. The following tables summarize the quantitative data for different

classes of these compounds.

Antifungal Activity of 4-Aminopiperidine Derivatives

A series of 4-aminopiperidines have been synthesized and evaluated for their antifungal activity, primarily targeting the ergosterol biosynthesis pathway.[\[2\]](#)

Compound	N1-Substituent	4-Amino Substituent	Antifungal Activity (Yarrowia lipolytica)	Target
2b	Benzyl	Dodecyl	High	Sterol C14-reductase & C8-isomerase
3b	Phenylethyl	Dodecyl	High	Sterol C14-reductase & C8-isomerase
4b	Boc	Dodecyl	Noteworthy	Not specified
5b	H	Dodecyl	Noteworthy	Not specified

Key Findings from Structure-Activity Relationship (SAR) Studies:

- A long alkyl chain, such as dodecyl, at the 4-amino position is crucial for potent antifungal activity.[\[2\]](#)
- Benzyl and phenylethyl substituents at the piperidine nitrogen, combined with a long N-alkyl chain at the 4-amino group, lead to high antifungal activity.[\[2\]](#)
- Shorter, branched, or cyclic alkyl residues at the 4-amino group are detrimental to activity.[\[2\]](#)

σ 1 Receptor Affinity of 4-(2-aminoethyl)piperidine Derivatives

Novel σ 1 receptor ligands with a 4-(2-aminoethyl)piperidine scaffold have been developed and show potential for the treatment of cancer.[\[3\]](#)

Compound	Piperidine N-Substituent	σ 1 Receptor Affinity (Ki [nM])	Antiproliferative Activity (DU145 cells)
20a	Methyl	High	Strong
21a	Methyl	High	Strong
22a	Methyl	High	Strong
4a	H	Considerably lower	Similar to haloperidol

Key Findings from Structure-Activity Relationship (SAR) Studies:

- 1-Methylpiperidines demonstrate high σ 1 receptor affinity and selectivity over the σ 2 subtype.[3]
- Piperidines with a proton, a tosyl moiety, or an ethyl moiety at the N1 position exhibit significantly lower σ 1 affinity.[3]

Acetylcholinesterase (AChE) Inhibition by 1-Benzyl-4-(2-phthalimidoethyl)piperidine Analogues

Derivatives of 1-benzyl-4-piperidine have been investigated as potent and selective acetylcholinesterase inhibitors.[4][5]

Compound	4-Position Substituent	AChE IC50 (nM)	Selectivity (AChE vs. BuChE)
19	2-[4-(Benzoylamino)phthalimido]ethyl	1.2	~34,700-fold
13e (E2020)	(5,6-Dimethoxy-1-oxoindan-2-yl)methyl	5.7	1250-fold

Key Findings from Structure-Activity Relationship (SAR) Studies:

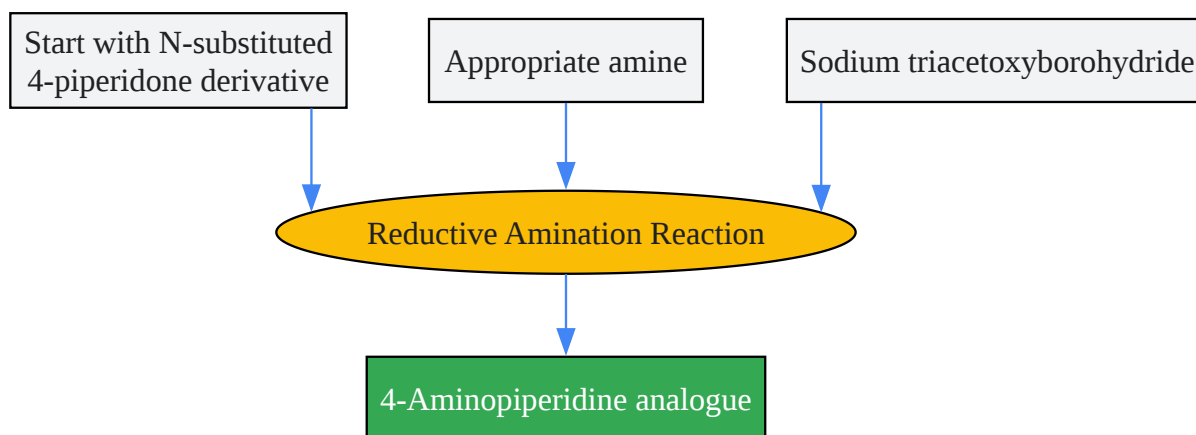
- Introduction of a phenyl group on the nitrogen atom of the amide moieties in related series enhanced activity.[4]
- Rigid analogues, such as those containing an isoindolone or indanone moiety, exhibit potent anti-AChE activity.[4][5]

Experimental Protocols

General Synthesis of 4-Aminopiperidine Derivatives via Reductive Amination

This protocol describes a general method for the synthesis of 4-aminopiperidines.[2]

Workflow for Reductive Amination



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Caption: General workflow for the synthesis of 4-aminopiperidine analogues.

Procedure:

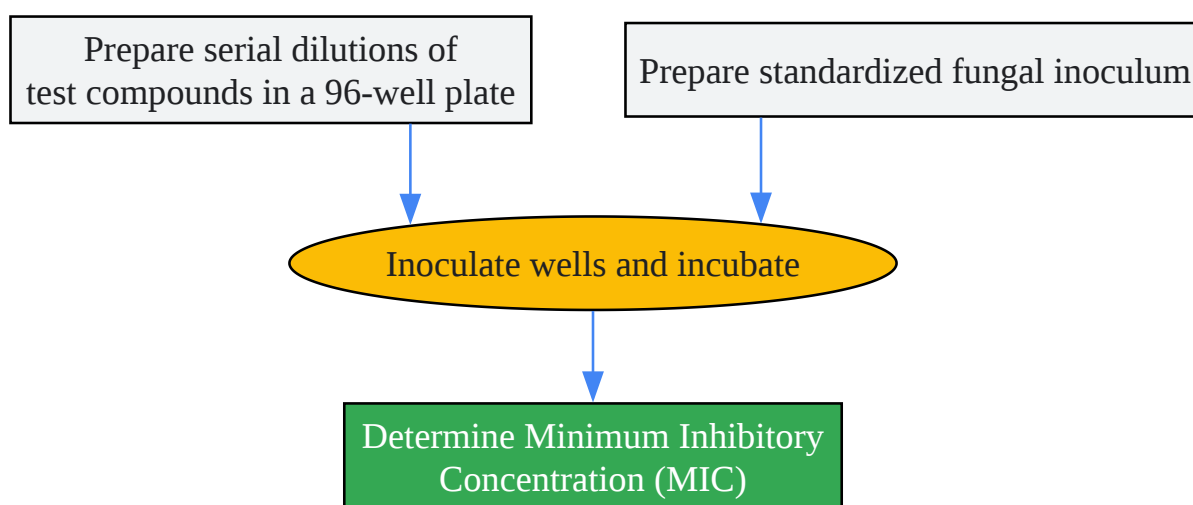
- Dissolve the N-substituted 4-piperidone derivative in a suitable solvent (e.g., dichloromethane).
- Add the appropriate primary or secondary amine to the solution.

- Add sodium triacetoxyborohydride portion-wise to the reaction mixture.
- Stir the reaction at room temperature until completion (monitored by TLC or LC-MS).
- Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
- Extract the aqueous layer with an organic solvent (e.g., dichloromethane).
- Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography to yield the desired 4-aminopiperidine analogue.

Antifungal Susceptibility Testing (Microbroth Dilution Assay)

This protocol is based on standardized methods for determining the minimum inhibitory concentration (MIC) of antifungal compounds.

Experimental Workflow for Antifungal Susceptibility Testing



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Caption: Workflow for determining antifungal activity using a microbroth dilution assay.

Procedure:

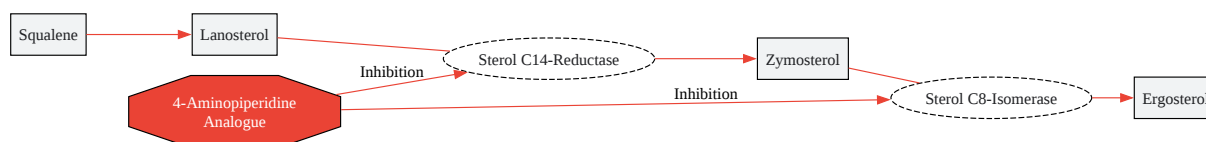
- Prepare serial two-fold dilutions of the test compounds in RPMI-1640 medium in a 96-well microtiter plate.
- Prepare a standardized fungal inoculum according to CLSI guidelines.
- Add the fungal inoculum to each well of the microtiter plate.
- Include positive (antifungal drug) and negative (no drug) controls.
- Incubate the plates at 35°C for 24-48 hours.
- The MIC is determined as the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the control.

Signaling Pathways and Mechanisms of Action

Inhibition of Fungal Ergosterol Biosynthesis

Several of the discussed 4-aminopiperidine analogues exert their antifungal effect by inhibiting key enzymes in the ergosterol biosynthesis pathway, which is essential for fungal cell membrane integrity.

Ergosterol Biosynthesis Inhibition Pathway



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Caption: Inhibition of ergosterol biosynthesis by 4-aminopiperidine analogues.

This guide provides a foundational understanding of the structural analogues of **1-CBZ-4-amino-4-methylpiperidine** and their potential applications. Further research and development in this area may lead to the discovery of novel therapeutics with improved efficacy and safety profiles.

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